Cas no 102804-82-0 (4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole)

4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole Chemical and Physical Properties
Names and Identifiers
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- 2-[(4-methoxy-3-methyl-2-pyridinyl)-methylthio]-benzimidazole
- 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole
- Rabeprazole Impurity 5
- Rabeprazole EP Impurity G
- Rabeprazolesodium Impurity R
- 2-{[(4-Methoxy-3-Methylpyridin-2-yl)Methyl]sulfanyl}-1H-1,3-benzodiazole
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Computed Properties
- Exact Mass: 285.09400
Experimental Properties
- PSA: 76.10000
- LogP: 3.56720
4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D290615-25mg |
4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole |
102804-82-0 | 25mg |
$ 227.00 | 2023-09-08 | ||
TRC | D290615-250mg |
4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole |
102804-82-0 | 250mg |
$ 1748.00 | 2023-09-08 | ||
A2B Chem LLC | AE15624-250mg |
2-[(4-METHOXY-3-METHYL-2-PYRIDINYL)-METHYLTHIO]-BENZIMIDAZOLE |
102804-82-0 | 250mg |
$1794.00 | 2024-04-20 | ||
A2B Chem LLC | AE15624-25mg |
2-[(4-METHOXY-3-METHYL-2-PYRIDINYL)-METHYLTHIO]-BENZIMIDAZOLE |
102804-82-0 | 25mg |
$338.00 | 2024-04-20 |
4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole Related Literature
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Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
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Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
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3. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
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Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
Additional information on 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole
Recent Advances in the Study of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole (CAS: 102804-82-0)
4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole (CAS: 102804-82-0) is a derivative of rabeprazole, a well-known proton pump inhibitor (PPI) used in the treatment of gastroesophageal reflux disease (GERD) and peptic ulcers. Recent studies have focused on its potential as a more stable and effective alternative to traditional PPIs, with improved pharmacokinetic and pharmacodynamic properties. This research brief synthesizes the latest findings on this compound, highlighting its chemical characteristics, biological activity, and therapeutic potential.
Recent investigations into 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole have revealed its enhanced stability under acidic conditions, a critical factor for PPIs, which are often degraded in the stomach's low pH environment. Structural modifications, including the introduction of the desmethoxypropoxyl and methoxy groups, contribute to this stability, potentially leading to improved bioavailability and prolonged action. These findings were published in a 2023 study in the Journal of Medicinal Chemistry, which utilized high-performance liquid chromatography (HPLC) and mass spectrometry to characterize the compound's degradation profile.
In vitro and in vivo studies have demonstrated that 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole exhibits potent inhibition of the H+/K+-ATPase enzyme, the target of PPIs, with an IC50 value comparable to that of rabeprazole. However, its unique metabolic pathway, involving slower hepatic clearance, suggests a longer duration of action. A 2024 preclinical trial reported in Biochemical Pharmacology showed that the compound maintained gastric pH above 4 for significantly longer periods than rabeprazole in animal models, indicating potential clinical benefits for patients with nocturnal acid breakthrough.
The synthesis of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole has also seen advancements. A novel, cost-effective synthetic route was developed in 2023, as detailed in Organic Process Research & Development, which reduces the number of steps and improves yield compared to earlier methods. This innovation could facilitate large-scale production and further clinical development. Additionally, the compound's crystal structure was elucidated using X-ray diffraction, providing insights into its conformational stability and interactions with biological targets.
Despite these promising results, challenges remain. The compound's safety profile in humans has yet to be fully established, and Phase I clinical trials are anticipated to begin in late 2024. Regulatory considerations, including potential patent issues and the need for comparative efficacy studies against existing PPIs, will also influence its development trajectory. Nevertheless, 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole represents a compelling candidate for next-generation acid-suppressive therapy, with research ongoing to explore its applications in Helicobacter pylori eradication and NSAID-induced ulcer prevention.
In conclusion, the latest research on 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole (CAS: 102804-82-0) underscores its potential as a superior PPI derivative. Its enhanced stability, prolonged action, and improved synthetic accessibility position it as a promising therapeutic agent. Future clinical studies will be crucial in validating these preclinical findings and determining its place in the treatment of acid-related disorders.
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